molecular formula C17H29N3 B7986167 (R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7986167
M. Wt: 275.4 g/mol
InChI Key: XEXGBFRXQGVNIW-QGZVFWFLSA-N
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Description

®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their significant role in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involves the formation of the piperidine ring followed by the introduction of the benzyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the cyclization of a suitable diamine with a benzyl halide under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated amine .

Scientific Research Applications

Chemistry

In chemistry, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine

Medically, piperidine derivatives are known for their therapeutic potential. This compound could be investigated for its potential use in treating conditions such as pain, inflammation, and neurological disorders .

Industry

In the industrial sector, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Properties

IUPAC Name

N'-[(3R)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXGBFRXQGVNIW-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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